molecular formula C22H15BrO5S B2833889 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate CAS No. 896043-23-5

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate

Cat. No. B2833889
CAS RN: 896043-23-5
M. Wt: 471.32
InChI Key: JKKSSMAPRRKOOL-UHFFFAOYSA-N
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Description

This compound is a derivative of chromen-6-yl benzenesulfonate, which is a type of organic compound known as a chromene. Chromenes are a class of compounds containing a benzene and pyran ring, which may have various substituents .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of catalysts in a process known as the Suzuki reaction .


Molecular Structure Analysis

The compound likely contains a chromene structure (a benzene ring fused to a pyran ring), a benzenesulfonate group, and a 4-bromophenyl group. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

The compound, due to the presence of the benzenesulfonate group, might undergo reactions typical of sulfonates, such as hydrolysis or displacement reactions . The bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonate group) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Photodynamic Therapy Applications

One research study focuses on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which are shown to have good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yield. These features are crucial for Type II photodynamic therapy mechanisms, indicating the potential of such compounds in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Nonlinear Optical Properties

Another study investigates the synthesis and characterization of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds. These compounds have been analyzed for their nonlinear optical absorption properties using the open-aperture z-scan technique, revealing potential applications in optical limiting (Ruanwas et al., 2010).

Supramolecular Chemistry

Research into the solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates has been conducted to explore noncovalent interactions such as hydrogen bonding, halogen bonding, and π-π interactions in supramolecular architectures. These studies contribute to the understanding of how these interactions can be leveraged in the design of materials with specific properties (Andleeb et al., 2018).

Antimicrobial Activity

Compounds derived from chromen-2-one, including those containing benzenesulfonate groups, have been synthesized and tested for their antibacterial activity against various bacterial cultures. This research highlights the potential of such compounds in developing new antibacterial agents (Behrami, 2018).

Mechanism of Action

The mechanism of action would depend on the application of the compound. For example, if it’s used as a drug, it would interact with biological targets in the body. If it’s used in materials science, it might have specific physical or chemical properties that make it useful .

Future Directions

Future research could involve studying the properties and potential applications of this compound. This could include investigating its use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO5S/c1-14-19-13-17(28-29(25,26)18-5-3-2-4-6-18)11-12-20(19)27-22(24)21(14)15-7-9-16(23)10-8-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKSSMAPRRKOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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